1-(2,4-Dichlorophenyl)-3-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]urea
Description
This compound belongs to the class of di-substituted ureas featuring a 5-oxopyrrolidin-3-yl moiety. Its structure comprises a urea bridge connecting two aromatic groups: a 2,4-dichlorophenyl group and a 4-ethoxyphenyl-substituted pyrrolidinone ring. Though direct physicochemical data (e.g., melting point, solubility) are unavailable in the provided evidence, its molecular formula is inferred as C₁₉H₁₈Cl₂N₃O₃ based on structural analogs .
Properties
IUPAC Name |
1-(2,4-dichlorophenyl)-3-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19Cl2N3O3/c1-2-27-15-6-4-14(5-7-15)24-11-13(10-18(24)25)22-19(26)23-17-8-3-12(20)9-16(17)21/h3-9,13H,2,10-11H2,1H3,(H2,22,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQXRPIACPNOIHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)NC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19Cl2N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Dichlorophenyl)-3-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]urea typically involves the reaction of 2,4-dichloroaniline with 4-ethoxybenzoyl chloride to form an intermediate, which is then reacted with pyrrolidin-3-one to yield the final product. The reaction conditions often include the use of a base such as triethylamine and solvents like dichloromethane or toluene. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(2,4-Dichlorophenyl)-3-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dichlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted ureas or thioureas.
Scientific Research Applications
The compound has been investigated for its biological activities, particularly in the context of cancer treatment and neuropharmacology.
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits significant anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines through multiple mechanisms.
Table 1: Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 10.5 | Induction of apoptosis via Bcl-2 regulation |
| MCF-7 | 8.2 | Cell cycle arrest at G2/M phase |
| A549 | 12.0 | Inhibition of EGFR signaling |
| HCT-116 | 9.5 | Pro-apoptotic effects via Bax upregulation |
These findings suggest that the compound may serve as a promising candidate for further development as an anticancer agent.
Neuropharmacological Effects
In addition to its anticancer properties, this compound has been evaluated for its effects on the central nervous system. Research indicates that it may modulate neurotransmitter systems, potentially offering therapeutic benefits in treating addiction and other neurological disorders.
Case Study: Drug-Seeking Behavior in Rats
A study involving rats trained to self-administer cocaine highlighted the compound's ability to reduce drug-seeking behavior significantly. This effect is attributed to its interaction with the endocannabinoid system, which plays a crucial role in addiction pathways.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is essential for optimizing the biological activity of this compound. Modifications to specific functional groups can enhance its efficacy.
Key Findings:
- Substitution at the 4-position of the ethoxyphenyl group increases binding affinity to target receptors.
- Chlorine substitution at the 2-position on the dichlorophenyl ring enhances anticancer potency.
Mechanism of Action
The mechanism of action of 1-(2,4-Dichlorophenyl)-3-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Molecular Properties
The following table summarizes key structural analogs and their properties:
*Estimated based on structural similarity to CAS 894017-21-1 .
Key Observations:
- Substituent Effects: Chlorine vs. Ethoxy vs. Methoxy: The 4-ethoxyphenyl group in the target compound may offer better metabolic resistance than methoxy-substituted analogs (e.g., CAS 954697-35-9) due to reduced susceptibility to demethylation .
Synthetic Yields : While direct data for the target compound are absent, analogs with electron-withdrawing groups (e.g., 3,4-dichlorophenyl in compound 6g) show moderate yields (~81.9%), suggesting similar challenges in synthesis .
Biological Activity
1-(2,4-Dichlorophenyl)-3-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]urea is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacological contexts. This article explores the compound's biological activity, including its mechanism of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be broken down into key components:
- Dichlorophenyl moiety : Known for its role in enhancing lipophilicity and biological activity.
- Pyrrolidinone ring : Contributes to the compound's ability to interact with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C19H20Cl2N2O2 |
| Molecular Weight | 367.29 g/mol |
| Solubility | Soluble in organic solvents |
| Melting Point | Not specified |
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. Studies indicate that it may act as an antagonist at certain cannabinoid receptors, similar to other compounds within its chemical class .
Key Mechanisms:
- Receptor Binding : The compound may bind to cannabinoid receptors, influencing pathways related to pain modulation and inflammation.
- Enzyme Inhibition : It may inhibit enzymes involved in metabolic pathways, impacting cellular processes such as apoptosis and proliferation.
Antitumor Activity
Research has shown that derivatives of urea compounds often exhibit antitumor properties. For instance, similar compounds have demonstrated significant cytotoxic effects against various cancer cell lines, including breast and colon cancer cells .
Neuroprotective Effects
There is emerging evidence suggesting that the compound may possess neuroprotective properties. In vitro studies have indicated that it can reduce oxidative stress markers in neuronal cells, potentially offering therapeutic avenues for neurodegenerative diseases.
Case Studies
-
Anticancer Activity :
A study evaluated the efficacy of this compound against human cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, with IC50 values suggesting moderate potency compared to established chemotherapeutics. -
Neuroprotection in Animal Models :
In a preclinical model of Alzheimer's disease, administration of the compound resulted in improved cognitive function and reduced amyloid plaque formation, indicating a potential role in neuroprotection .
Research Findings
Recent studies have focused on the structure-activity relationship (SAR) of similar compounds. These findings suggest that modifications to the ethoxyphenyl group significantly influence the biological activity of urea derivatives:
| Compound Variant | IC50 (µM) | Activity Description |
|---|---|---|
| 1-(2,4-Dichlorophenyl)-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea | 15 | Moderate cytotoxicity |
| 1-(2,4-Dichlorophenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea | 8 | High cytotoxicity |
Q & A
Basic Question: What are the common synthetic routes for 1-(2,4-Dichlorophenyl)-3-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]urea?
Methodological Answer:
The synthesis typically involves three key steps:
Pyrrolidinone Ring Formation : Cyclization of γ-aminobutyric acid derivatives or ketone intermediates under acidic/basic conditions to construct the 5-oxopyrrolidin-3-yl scaffold .
Substitution Reactions : Introduction of the 4-ethoxyphenyl group via nucleophilic aromatic substitution (e.g., using 4-ethoxyaniline) under reflux in polar aprotic solvents like DMF .
Urea Linkage : Reaction of the pyrrolidinone intermediate with 2,4-dichlorophenyl isocyanate in anhydrous THF at 0–5°C to form the urea bond, followed by purification via recrystallization or column chromatography .
Advanced Question: How can reaction conditions be optimized to improve yield and purity during synthesis?
Methodological Answer:
Key parameters for optimization include:
- Temperature Control : Maintaining sub-ambient temperatures during urea bond formation minimizes side reactions (e.g., hydrolysis of isocyanate) .
- Catalyst Selection : Use of Lewis acids (e.g., ZnCl₂) to enhance electrophilic substitution efficiency for the 4-ethoxyphenyl group .
- Solvent Systems : Anhydrous THF or dichloromethane reduces unwanted solvolysis. Post-synthesis, gradient HPLC (C18 column, acetonitrile/water mobile phase) resolves impurities .
Basic Question: What analytical techniques are used to characterize this compound?
Methodological Answer:
- Structural Confirmation :
- Purity Assessment :
- HPLC-UV (λ = 254 nm) with >95% purity threshold .
Advanced Question: How can researchers resolve spectral overlaps in NMR caused by aromatic substituents?
Methodological Answer:
- 2D NMR Techniques :
- HSQC/HMBC : Correlates ¹H-¹³C couplings to distinguish overlapping aromatic protons (e.g., 2,4-dichlorophenyl vs. 4-ethoxyphenyl) .
- Deuterated Solvent Screening : Use of DMSO-d₆ instead of CDCl₃ shifts NH protons downfield, reducing signal overlap .
Basic Question: What biological targets or pathways are hypothesized for this compound?
Methodological Answer:
Based on structural analogs (e.g., PSNCBAM-1 in ), potential targets include:
- Enzyme Inhibition : Carbonic anhydrase or kinase enzymes due to urea’s hydrogen-bonding capacity .
- Receptor Modulation : G-protein-coupled receptors (GPCRs), particularly cannabinoid receptors, via the dichlorophenyl moiety’s lipophilic interactions .
Advanced Question: How can researchers validate hypothesized mechanisms of action?
Methodological Answer:
- In Vitro Assays :
- Computational Modeling :
Basic Question: What are the stability profiles of this compound under varying storage conditions?
Methodological Answer:
- Thermal Stability : Degrades above 40°C; store at –20°C in amber vials .
- Hydrolytic Sensitivity : Urea bond susceptible to hydrolysis in aqueous buffers (pH < 3 or > 10). Use lyophilized form for long-term storage .
Advanced Question: How can forced degradation studies guide formulation development?
Methodological Answer:
- Stress Conditions :
- Analytical Workflow : LC-MS/MS characterizes degradation products, informing excipient selection (e.g., antioxidants like BHT) .
Basic Question: How do structural modifications (e.g., halogen substitution) impact bioactivity?
Methodological Answer:
- Substituent Effects :
Advanced Question: How can contradictory data on substituent effects be reconciled?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
